molecular formula C12H20O6 B120075 Diethyl 2,5-dihydroxycyclohexane-1,4-dicarboxylate CAS No. 6966-80-9

Diethyl 2,5-dihydroxycyclohexane-1,4-dicarboxylate

Cat. No.: B120075
CAS No.: 6966-80-9
M. Wt: 260.28 g/mol
InChI Key: LIDAQHTYHFTVGI-UHFFFAOYSA-N
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Description

Diethyl 2,5-dihydroxycyclohexane-1,4-dicarboxylate is an organic compound with the molecular formula C12H20O6 It is a diester derivative of cyclohexane, featuring two hydroxyl groups and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2,5-dihydroxycyclohexane-1,4-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of 2,5-dihydroxycyclohexane-1,4-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its diethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, is crucial to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,5-dihydroxycyclohexane-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate.

    Reduction: Formation of diethyl 2,5-dihydroxycyclohexane-1,4-dimethanol.

    Substitution: Formation of diethyl 2,5-dialkoxycyclohexane-1,4-dicarboxylate.

Scientific Research Applications

Diethyl 2,5-dihydroxycyclohexane-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme-catalyzed reactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the synthesis of polymers and as a precursor for the production of specialty chemicals.

Mechanism of Action

The mechanism by which diethyl 2,5-dihydroxycyclohexane-1,4-dicarboxylate exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions, influencing its behavior in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate: Similar structure but with methyl ester groups instead of ethyl.

    Diethyl 1,4-cyclohexanedione-2,5-dicarboxylate: Differing in the oxidation state of the cyclohexane ring.

    Diethyl 2,5-dihydroxyterephthalate: Similar functional groups but with an aromatic ring instead of a cyclohexane ring.

Uniqueness

Diethyl 2,5-dihydroxycyclohexane-1,4-dicarboxylate is unique due to its combination of hydroxyl and ester groups on a cyclohexane ring, providing distinct reactivity and potential for diverse applications in synthesis and research.

Properties

IUPAC Name

diethyl 2,5-dihydroxycyclohexane-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O6/c1-3-17-11(15)7-5-10(14)8(6-9(7)13)12(16)18-4-2/h7-10,13-14H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDAQHTYHFTVGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C(CC1O)C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90290337
Record name diethyl 2,5-dihydroxycyclohexane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6966-80-9
Record name NSC68141
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68141
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl 2,5-dihydroxycyclohexane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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